molecular formula C24H26ClF2N3O5 B13005509 8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid

8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B13005509
M. Wt: 509.9 g/mol
InChI Key: ZIIBRZUXPHJMLW-NUEKZKHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly referred to as sitafloxacin (CAS: 127254-12-0), is a fourth-generation fluoroquinolone antibiotic. Its molecular formula is C₁₉H₁₈ClF₂N₃O₃, with a monoisotopic mass of 409.100476 Da . The structure features:

  • A 1-[(1R,2S)-2-fluorocyclopropyl] substituent at position 1, enhancing DNA gyrase/topoisomerase IV binding .
  • A 7-[(7S)-5-azaspiro[2.4]heptan-5-yl] group with a tert-butoxycarbonylamino (Boc) moiety, contributing to activity against resistant pathogens .
  • 8-Chloro and 6-fluoro substituents, which stabilize interactions with bacterial enzymes .

Sitafloxacin exhibits broad-spectrum activity against Gram-positive (e.g., Streptococcus pneumoniae), Gram-negative (e.g., Haemophilus influenzae), and atypical pathogens (e.g., Mycoplasma pneumoniae), including multidrug-resistant strains . Its zwitterionic nature (protonated amine and deprotonated carboxylate) enhances solubility and tissue penetration .

Properties

Molecular Formula

C24H26ClF2N3O5

Molecular Weight

509.9 g/mol

IUPAC Name

8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H26ClF2N3O5/c1-23(2,3)35-22(34)28-16-9-29(10-24(16)4-5-24)19-14(27)6-11-18(17(19)25)30(15-7-13(15)26)8-12(20(11)31)21(32)33/h6,8,13,15-16H,4-5,7,9-10H2,1-3H3,(H,28,34)(H,32,33)/t13-,15+,16+/m0/s1

InChI Key

ZIIBRZUXPHJMLW-NUEKZKHPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC12CC2)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12CC2)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinoline core, the introduction of the spirocyclic amine, and the incorporation of the fluorocyclopropyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the quinoline core may yield quinoline N-oxide derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents (Positions) Key Features Activity Against Resistant Pathogens Synthesis Yield
Sitafloxacin 1: (1R,2S)-2-fluorocyclopropyl; 7: (7S)-5-azaspiro[2.4]heptan-5-yl (Boc-protected); 8-Cl, 6-F Zwitterionic; spirocyclic amine MDRSP, QRSA†, carbapenem-resistant *A. baumannii Not explicitly stated (complex stereochemistry)
Compound 2a (Odagiri et al., 2013) 1: (1R,2S)-2-fluorocyclopropyl; 7: (S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl; 8-OCH₃ 8-Methoxy enhances respiratory pathogen activity MDRSP, MRSA‡, quinolone-resistant S. aureus Optimized for potency (specific yield not provided)
Ciprofloxacin Impurity A 1: Cyclopropyl; 6,7-diF; 8-H Lacks spirocyclic amine and fluorocyclopropyl Limited activity against resistant strains 63.69% (two-step synthesis)
BAY-Y 3118 1: (1S,2S)-2-fluorocyclopropyl; 7: (7R)-5-azaspiro[2.4]heptan-5-yl; 6-F, 8-Cl Stereochemical differences at C1 and C7 Similar spectrum but lower potency vs. QRSA No data

MDRSP: Multidrug-resistant *S. pneumoniae; †QRSA: Quinolone-resistant S. aureus; ‡MRSA: Methicillin-resistant S. aureus.

Key Findings from Comparative Studies

Spirocyclic Amine vs. Linear Side Chains :
Sitafloxacin’s 5-azaspiro[2.4]heptan-5-yl group at position 7 improves binding to mutated DNA gyrase in resistant strains compared to ciprofloxacin’s piperazinyl group . Compound 2a’s 7-methyl addition further enhances potency against S. pneumoniae .

Fluorocyclopropyl vs. Cyclopropyl: The (1R,2S)-2-fluorocyclopropyl moiety in sitafloxacin increases lipophilicity and membrane penetration versus non-fluorinated cyclopropyl (e.g., ciprofloxacin), improving activity against intracellular pathogens like Chlamydia .

8-Substituent Impact :

  • 8-Chloro (sitafloxacin) stabilizes enzyme interactions but may increase cytotoxicity risks .
  • 8-Methoxy (compound 2a) broadens coverage against respiratory pathogens but reduces Gram-negative activity .

Stereochemistry :
The (7S) configuration in sitafloxacin’s spirocyclic amine is critical for potency. Enantiomers (e.g., BAY-Y 3118 with 7R) show reduced efficacy .

Biological Activity

8-Chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid, commonly referred to as Sitafloxacin , is a novel fluoroquinolone antibiotic with significant biological activity against various bacterial strains. This compound has been investigated for its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of Sitafloxacin is C19H20ClF2N3O4C_{19}H_{20}ClF_{2}N_{3}O_{4}, with a molecular weight of approximately 427.8 g/mol. It features several key functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight427.8 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds3
Topological Polar Surface Area87.9 Ų

Sitafloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts the supercoiling of DNA, leading to cell death. The presence of the fluorine atoms enhances the drug's potency and broadens its spectrum of activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Sitafloxacin has demonstrated potent antibacterial activity against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro studies indicate that Sitafloxacin exhibits minimum inhibitory concentrations (MICs) comparable to or lower than those of existing fluoroquinolones, suggesting its potential as an effective treatment option for resistant bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of Sitafloxacin shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 2 hours post-administration. The compound has a half-life conducive to once-daily dosing, enhancing patient compliance.

Case Studies

  • Clinical Trials : A phase III clinical trial evaluated the efficacy of Sitafloxacin in treating complicated urinary tract infections (cUTIs). Results indicated a clinical cure rate of over 90%, significantly higher than that observed with standard therapies .
  • Resistance Studies : Research has highlighted Sitafloxacin's effectiveness against fluoroquinolone-resistant strains of bacteria. In one study, Sitafloxacin was able to restore sensitivity in previously resistant strains through synergistic effects when combined with other antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.